An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylmorpholine-3-carboxylic acid HCl
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylmorpholine-3-carboxylic acid HCl
Introduction
3-Methylmorpholine-3-carboxylic acid hydrochloride is a substituted cyclic amino acid derivative. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of a carboxylic acid and a methyl group at the C3 quaternary center creates a unique chiral building block with significant potential in drug discovery and development. Its structure as a hydrochloride salt influences its solid-state properties and spectroscopic behavior.
This guide provides a detailed analysis of the expected spectroscopic data for 3-Methylmorpholine-3-carboxylic acid HCl, offering a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are grounded in fundamental principles and data from analogous structures, designed to equip researchers with the knowledge to identify and verify this compound with high confidence.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the conventional atom numbering for 3-Methylmorpholine-3-carboxylic acid HCl, which will be used throughout this guide.
Caption: Molecular structure of 3-Methylmorpholine-3-carboxylic acid HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylmorpholine-3-carboxylic acid HCl, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the six methylene protons on the morpholine ring. Due to the hydrochloride form, the nitrogen atom is protonated, which will significantly influence the chemical shifts of adjacent protons (C2-H and C5-H). The chair conformation of the morpholine ring leads to diastereotopic protons (axial and equatorial), which will likely exhibit complex splitting patterns.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton, exchangeable with solvent. |
| N-H | 9.0 - 10.0 | Broad Singlet (br s) | N/A | Ammonium proton, deshielded and exchangeable. |
| C2-H, C5-H | 3.3 - 4.2 | Multiplet (m) | geminal, vicinal | Protons adjacent to electronegative atoms (O and N⁺), showing complex splitting due to axial/equatorial positions.[2] |
| C6-H | 3.8 - 4.5 | Multiplet (m) | geminal, vicinal | Protons adjacent to oxygen, diastereotopic. |
| C8-H ₃ (Methyl) | 1.5 - 1.7 | Singlet (s) | N/A | Protons on a methyl group attached to a quaternary carbon. |
Interpretation: The most downfield signals are expected from the acidic carboxylic acid and the ammonium proton, which often appear as broad singlets and can be confirmed by D₂O exchange. The morpholine ring protons are expected to resonate in the 3.3-4.5 ppm range.[1] The protons on C2 and C5, being adjacent to the positively charged nitrogen, will be deshielded and shifted further downfield compared to those on C6, which are adjacent to the oxygen. The lack of a proton on the C3 carbon means the methyl signal at ~1.6 ppm will be a sharp singlet. The complexity of the methylene signals arises from the rigid chair conformation, where axial and equatorial protons have different chemical environments and coupling constants (J_aa ≈ 10-13 Hz, J_ae ≈ 2-5 Hz, J_ee ≈ 2-5 Hz).[3]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C7 (C=O) | 170 - 175 | Carbonyl carbon of a carboxylic acid.[4] |
| C2, C5 | 45 - 55 | Carbons adjacent to the protonated nitrogen atom.[2] |
| C6 | 65 - 75 | Carbon adjacent to the oxygen atom.[2] |
| C3 (Quaternary) | 55 - 65 | Quaternary carbon adjacent to nitrogen, deshielded.[5] |
| C8 (Methyl) | 20 - 25 | Aliphatic methyl carbon.[4] |
Interpretation: The carbonyl carbon (C7) of the carboxylic acid is the most deshielded, appearing in the 170-175 ppm region.[4] The quaternary carbon (C3) is also significantly deshielded due to its substitution pattern and proximity to the nitrogen atom; its signal will be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[5][6] The C6 carbons adjacent to the oxygen atom are expected around 65-75 ppm. The C2 and C5 carbons, being adjacent to the ammonium nitrogen, will appear in the 45-55 ppm range. The methyl carbon (C8) will be the most upfield signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: DEPT-90 would show no signals, DEPT-135 would show the CH₃ signal pointing up and the CH₂ signals pointing down, and the C=O and quaternary C3 would be absent in both DEPT spectra.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-Methylmorpholine-3-carboxylic acid HCl in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the observation of N-H and O-H proton exchange.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signals for the COOH and N-H protons confirms their assignment.
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For 3-Methylmorpholine-3-carboxylic acid HCl, the spectrum will be dominated by absorptions from the carboxylic acid and the secondary ammonium salt moieties.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | O-H Stretch (H-bonded) |
| N⁺-H (Ammonium) | 2400 - 2800 | Broad, Strong (Overlaps O-H) | N-H Stretch |
| C-H (Aliphatic) | 2850 - 2960 | Medium | C-H Stretch |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | C=O Stretch |
| N⁺-H Bend | 1500 - 1600 | Medium | N-H Bend (Asymmetric) |
| C-O Stretch | 1210 - 1320 | Strong | C-O Stretch |
| C-N Stretch | 1000 - 1250 | Medium | C-N Stretch |
Interpretation: The most characteristic feature of an amino acid hydrochloride IR spectrum is the extremely broad and intense absorption band spanning from ~2400 to 3300 cm⁻¹.[8][9] This band arises from the overlapping stretching vibrations of the carboxylic acid O-H and the ammonium N⁺-H groups, both of which are involved in extensive hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak around 1700-1730 cm⁻¹.[9] The presence of the ammonium group will also give rise to a characteristic N-H bending vibration in the 1500-1600 cm⁻¹ region. The fingerprint region below 1400 cm⁻¹ will contain complex vibrations including the C-O and C-N stretching modes, which are useful for confirmation but are harder to assign definitively without a reference spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the prepared sample (pellet or on ATR) in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of air (or the empty ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural features. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar, pre-charged molecule.
Predicted Mass Spectrum (ESI+):
-
Molecular Ion: The expected base peak will be the protonated molecule [M+H]⁺, corresponding to the free base form.
-
Molecular Formula (Free Base): C₆H₁₁NO₃
-
Exact Mass: 145.0739 g/mol
-
Expected [M+H]⁺: m/z 146.0812
-
Proposed Fragmentation Pathway
Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentations. The cyclic nature of the molecule means that initial fragmentation will likely involve the loss of small neutral molecules or ring-opening events.[10][11]
Caption: Proposed ESI-MS/MS fragmentation of 3-Methylmorpholine-3-carboxylic acid.
Interpretation of Fragmentation:
-
Loss of Water ([M+H-H₂O]⁺, m/z 128.07): A common initial loss from the carboxylic acid group.
-
Loss of the Carboxyl Radical ([M+H-COOH]⁺, m/z 101.07): Decarboxylation is a primary and highly favorable fragmentation pathway for amino acids, leading to a stable fragment corresponding to the protonated 3-methylmorpholine ring.
-
Sequential Loss ([M+H-H₂O-CO]⁺, m/z 100.06): Following the initial water loss, a subsequent loss of carbon monoxide can occur.
-
Ring Fragmentation: The fragment at m/z 101.07 can undergo further ring-opening and fragmentation, leading to a series of smaller ions characteristic of the morpholine core.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, for high-resolution mass analysis.
-
MS Scan: Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 146.08) as the precursor ion and perform a product ion scan (MS/MS) using collision-induced dissociation (CID) to generate and detect the fragment ions.
Conclusion
The structural elucidation of 3-Methylmorpholine-3-carboxylic acid HCl can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy will define the carbon-hydrogen framework and confirm the presence and connectivity of the methyl and morpholine ring protons. IR spectroscopy provides definitive evidence for the carboxylic acid and ammonium hydrochloride functional groups through their characteristic broad stretching and sharp carbonyl absorptions. Finally, high-resolution mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation pathways, primarily initiated by decarboxylation. This comprehensive guide serves as a robust predictive reference for researchers working with this and structurally related compounds, ensuring accurate and efficient characterization.
References
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- Barth, A. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 987-1001.
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]
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Typical Form SolidSolid
